![molecular formula C16H14N6O B2755531 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1797712-33-4](/img/structure/B2755531.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7,8-Dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a synthetic compound characterized by its complex structure, combining a pyrimidinyl ring with a triazolyl moiety. The compound's unique arrangement of nitrogen heterocycles imparts significant potential in various scientific fields, including medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrido[4,3-d]pyrimidin-6(5H)-yl scaffold: : Typically achieved via cyclization reactions starting from appropriate pyridine and diamine precursors under acidic or basic conditions.
Introduction of the triazolyl group: : Achieved through a Huisgen 1,3-dipolar cycloaddition (often called "click chemistry") between an azide and an alkyne, facilitated by copper catalysts.
Coupling of the triazolyl and pyrimidinyl moieties: : This final step often involves condensation reactions under mild conditions to yield the target compound.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Continuous flow synthesis to enhance reaction efficiency.
Catalysis optimization to reduce costs and improve reaction rates.
Robust purification methods, such as chromatography, to obtain high-purity products.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, altering its functional groups or the aromatic rings, often leading to derivatives with enhanced properties.
Reduction: : Reducing agents can target specific functional groups, leading to the formation of modified analogs.
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide under controlled conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents used in mild to moderate conditions.
Substitution: : Reagents such as alkyl halides or acyl chlorides in the presence of bases like potassium carbonate are used.
Major Products Formed: The major products formed depend on the reaction conditions and reagents used, often resulting in a diverse array of functionalized derivatives that can be further explored for specific applications.
科学研究应用
The compound finds utility in various scientific research areas:
Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as a bioactive molecule, with studies focusing on its interaction with biological macromolecules.
Medicine: : Explored for therapeutic applications, including its potential as an anticancer, antiviral, or antimicrobial agent.
Industry: : Utilized in the development of novel materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. Its heterocyclic structure allows for versatile binding modes, facilitating interactions with active sites or allosteric sites of proteins. The pathways involved may include inhibition or activation of specific biochemical processes, modulating cellular functions accordingly.
相似化合物的比较
Compared to other pyrimidinyl-triazolyl compounds, this specific structure offers unique properties due to the precise arrangement of its nitrogen atoms and functional groups. Similar compounds include:
(2-Phenyl-2H-1,2,3-triazol-4-yl)-pyrimidines
(Pyrido[2,3-d]pyrimidin-6-yl)-triazoles
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications, highlighting the unique potential of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone in various fields.
属性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c23-16(21-7-6-14-12(10-21)8-17-11-18-14)15-9-19-22(20-15)13-4-2-1-3-5-13/h1-5,8-9,11H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPDBPMAXKBTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

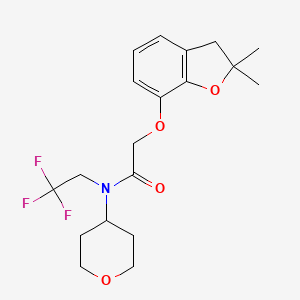
![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2755452.png)
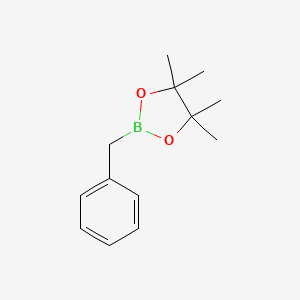
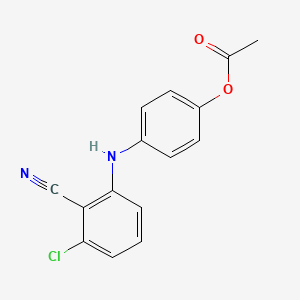
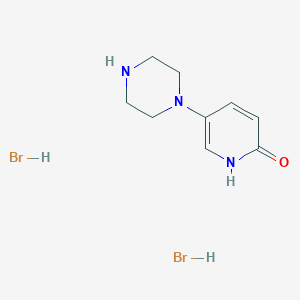
![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2755461.png)
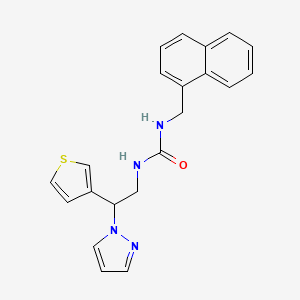
![1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazole](/img/structure/B2755463.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2755464.png)
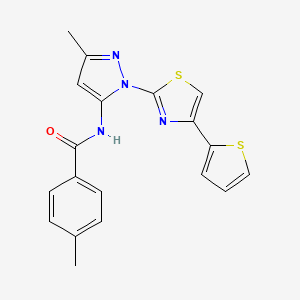
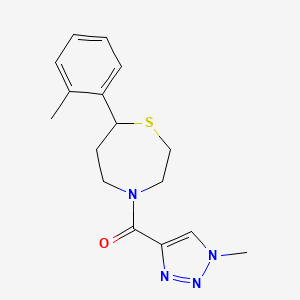
![tert-butyl4-amino-1-methyl-2,2-dioxo-2lambda6-thia-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2755469.png)
![2-{[1-(furan-2-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2755470.png)
